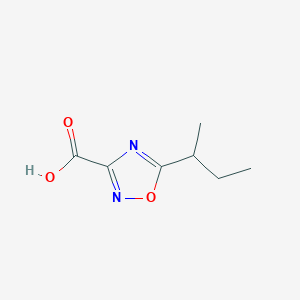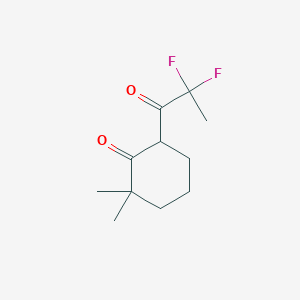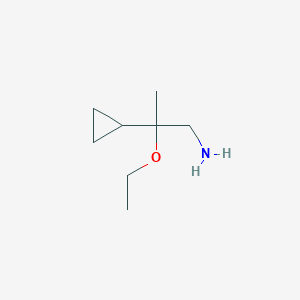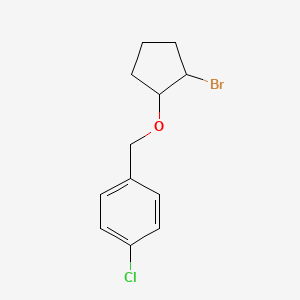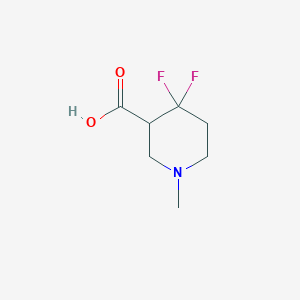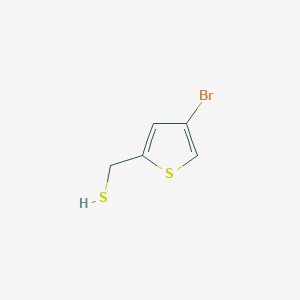
(4-Bromothiophen-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromothiophen-2-yl)methanethiol: is a chemical compound with the molecular formula C5H5BrS2 and a molecular weight of 209.13 g/mol . This compound is known for its unique properties and has gained attention in various fields of research and industry.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: (4-Bromothiophen-2-yl)methanethiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes .
Scientific Research Applications
Chemistry: (4-Bromothiophen-2-yl)methanethiol is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of thiophene derivatives on biological systems. It can serve as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of electronic materials.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methanethiol involves its interaction with molecular targets and pathways in biological systems. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular function and activity, depending on the specific biological context.
Comparison with Similar Compounds
(4-Bromothiophen-2-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of a methanethiol group.
(4-Bromothiophen-2-yl)acetonitrile: This compound features a nitrile group instead of a methanethiol group.
Uniqueness: (4-Bromothiophen-2-yl)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H5BrS2 |
|---|---|
Molecular Weight |
209.1 g/mol |
IUPAC Name |
(4-bromothiophen-2-yl)methanethiol |
InChI |
InChI=1S/C5H5BrS2/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 |
InChI Key |
JJFMZLGLNKPDAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


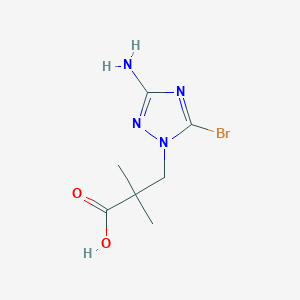
![5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)
![tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13076313.png)
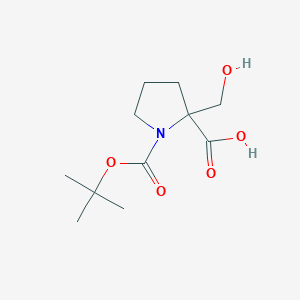
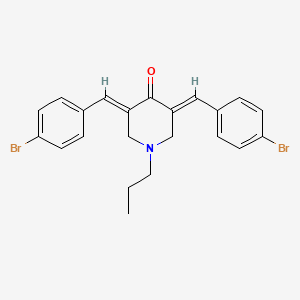
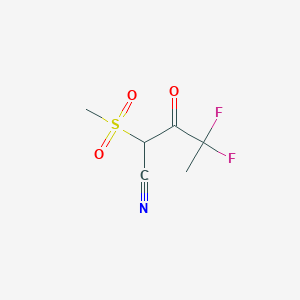
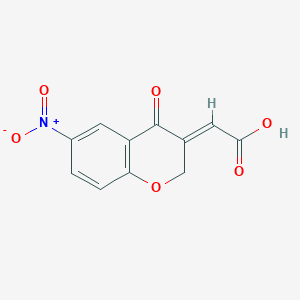

![1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13076349.png)
